Cas no 2228337-10-6 (1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

1-1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one is a specialized organic compound featuring a pyrazole core substituted with methoxy and methyl groups, coupled with a cyclopropyl ketone moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of the cyclopropyl group enhances steric and electronic properties, potentially improving selectivity in target interactions. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel bioactive molecules. The compound’s synthetic versatility and potential for derivatization underscore its utility in advanced research and industrial processes.
1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one structure
2228337-10-6 structure
Product name:1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one
CAS No:2228337-10-6
MF:C11H16N2O2
Molecular Weight:208.256942749023
CID:6359215
PubChem ID:165616162

1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one
    • EN300-1801311
    • 1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
    • 2228337-10-6
    • インチ: 1S/C11H16N2O2/c1-7-9(10(15-4)13(3)12-7)11(5-6-11)8(2)14/h5-6H2,1-4H3
    • InChIKey: CFZHGJRAPFQWLO-UHFFFAOYSA-N
    • SMILES: O=C(C)C1(C2=C(N(C)N=C2C)OC)CC1

計算された属性

  • 精确分子量: 208.121177757g/mol
  • 同位素质量: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 44.1Ų

1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1801311-2.5g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
2.5g
$2771.0 2023-09-19
Enamine
EN300-1801311-0.1g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
0.1g
$1244.0 2023-09-19
Enamine
EN300-1801311-1.0g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
1g
$1414.0 2023-06-03
Enamine
EN300-1801311-10g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
10g
$6082.0 2023-09-19
Enamine
EN300-1801311-0.05g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
0.05g
$1188.0 2023-09-19
Enamine
EN300-1801311-0.5g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
0.5g
$1357.0 2023-09-19
Enamine
EN300-1801311-10.0g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
10g
$6082.0 2023-06-03
Enamine
EN300-1801311-1g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
1g
$1414.0 2023-09-19
Enamine
EN300-1801311-5g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
5g
$4102.0 2023-09-19
Enamine
EN300-1801311-5.0g
1-[1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
2228337-10-6
5g
$4102.0 2023-06-03

1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 関連文献

1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-oneに関する追加情報

1-1-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)Cyclopropylethan-1-One: A Comprehensive Overview

The compound with CAS No. 2228337-10-6, commonly referred to as 1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a pyrazole moiety, both of which contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the antimicrobial properties of this compound, particularly its ability to inhibit the growth of various bacterial strains. Researchers have found that the methoxy group attached to the pyrazole ring plays a crucial role in enhancing the molecule's bioactivity. This finding has opened new avenues for exploring its potential use in the development of novel antibiotics, especially in light of the growing resistance of pathogens to conventional treatments.

In addition to its antimicrobial activity, 1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one has also been investigated for its anticancer properties. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells, particularly those associated with breast and prostate cancers. The cyclopropane ring in the molecule is believed to contribute to its ability to disrupt cellular processes in malignant cells while sparing healthy cells.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the preparation of the pyrazole derivative and its subsequent coupling with the cyclopropane moiety. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production and further research.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its potential to accumulate in the environment. This characteristic is particularly important for ensuring the sustainable use of this compound in various applications.

Furthermore, computational chemistry approaches have been employed to study the molecular interactions of 1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one with target proteins. These studies have provided valuable insights into its binding mechanisms and have guided the design of more potent analogs with enhanced therapeutic efficacy.

In conclusion, CAS No. 2228337-10-6 represents a promising compound with diverse applications in medicine and biotechnology. Its unique structure, combined with recent advances in synthesis and application research, positions it as a valuable tool for addressing critical challenges in healthcare and environmental sustainability.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd